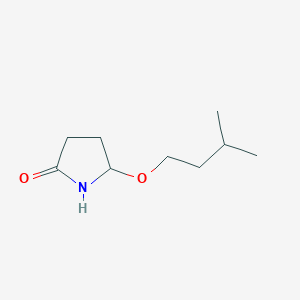
5-(3-Methylbutoxy) pyrrolidin-2-one
Cat. No. B8377893
M. Wt: 171.24 g/mol
InChI Key: KLVVETOTMMTDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04948804
Procedure details


5.5 g of 5-ethoxy-pyrrolidin-2-one, 30 cm3 of 3-methyl-butanol and 2.75 g of Amberlite-15 resin are agitated for 5 hours at ambient temperature. After leaving in the refrigerator for 18 hours, there is obtained, after filtering, 4.1 g of the expected product. m.p. 73°-75° C.


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]1[NH:8][C:7](=[O:9])[CH2:6][CH2:5]1)[CH3:2].[CH3:10][CH:11](C)[CH2:12]CO>>[CH3:10][CH:11]([CH3:12])[CH2:2][CH2:1][O:3][CH:4]1[NH:8][C:7](=[O:9])[CH2:6][CH2:5]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC1CCC(N1)=O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(CCO)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After leaving in the refrigerator for 18 hours
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
there is obtained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
after filtering
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(CCOC1CCC(N1)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
